molecular formula C7H5F6N3O2 B6136538 5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B6136538
M. Wt: 277.12 g/mol
InChI Key: GZXQINNNHWWHCY-UHFFFAOYSA-N
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Description

5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexafluoropropan-2-yl group attached to a tetrahydropyrimidine-2,4-dione core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the hexafluoropropan-2-yl group. This group is then introduced into the tetrahydropyrimidine-2,4-dione framework through a series of chemical reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hexafluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)PHENOL
  • 5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-[(2R,4S,5R)-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]PYRIMIDINE-2,4-DIONE

Uniqueness

Compared to similar compounds, 5-(2-AMINO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of the hexafluoropropan-2-yl group and the tetrahydropyrimidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

5-(2-amino-1,1,1,3,3,3-hexafluoropropan-2-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F6N3O2/c8-6(9,10)5(14,7(11,12)13)2-1-15-4(18)16-3(2)17/h1H,14H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXQINNNHWWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(C(F)(F)F)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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